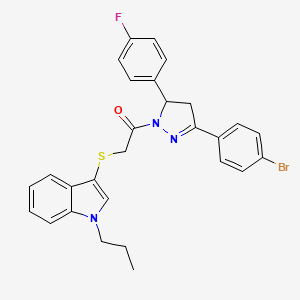![molecular formula C8H16ClNO2 B2963903 Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride CAS No. 2138102-64-2](/img/structure/B2963903.png)
Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MAPAC HCl and is a derivative of cyclopentyl glycine, which is an amino acid that is found in proteins.
Aplicaciones Científicas De Investigación
MAPAC HCl has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. MAPAC HCl has also been studied for its potential use as a tool compound for the development of novel NMDA receptor modulators.
Mecanismo De Acción
The mechanism of action of MAPAC HCl involves its binding to the NMDA receptor at the glycine site, which is located on the NR1 subunit of the receptor. This binding enhances the activity of the receptor and leads to an increase in the influx of calcium ions into the postsynaptic neuron. This calcium influx triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory processes.
Biochemical and Physiological Effects:
MAPAC HCl has been shown to have several biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a process that underlies learning and memory. MAPAC HCl has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in synaptic plasticity and neurogenesis. Additionally, MAPAC HCl has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MAPAC HCl in lab experiments is its high affinity for the NMDA receptor, which makes it a useful tool compound for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of using MAPAC HCl is its potential toxicity at high concentrations, which can lead to cell death and neurotoxicity.
Direcciones Futuras
There are several future directions for the study of MAPAC HCl. One direction is the development of more selective and potent NMDA receptor modulators based on the structure of MAPAC HCl. Another direction is the investigation of the role of MAPAC HCl in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. Additionally, the potential use of MAPAC HCl as a therapeutic agent for these disorders should be explored further.
Métodos De Síntesis
The synthesis of MAPAC HCl involves the reaction of cyclopentyl glycine with methyl acetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of MAPAC. The purity and yield of the product can be improved by using different purification techniques such as recrystallization.
Propiedades
IUPAC Name |
methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-3-2-4-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFJRIUGZHOSKD-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCC[C@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

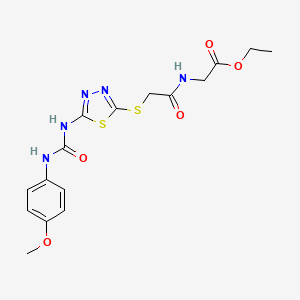
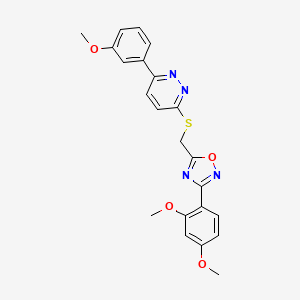
![Benzo[d][1,3]dioxol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2963827.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963830.png)
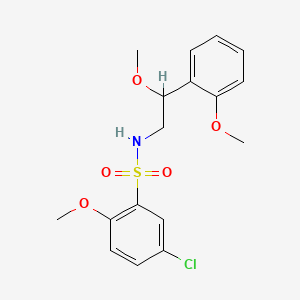
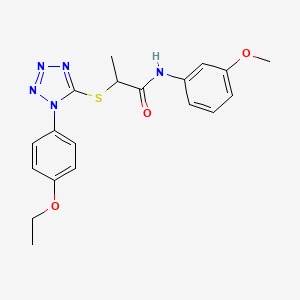
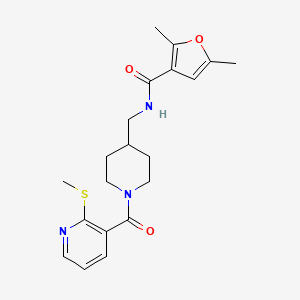
![2-(4-Chlorophenyl)-4-[4-(methylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2963835.png)
![{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B2963836.png)
![1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B2963839.png)
